1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C13H13N3O and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazopyridine, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Similar compounds have been identified as efficient ligands for copper-catalyzed c–n cross-coupling of azoles and aryl halides . This suggests that 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been involved in various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
Similar compounds have been synthesized using environmentally friendly techniques, suggesting potential bioavailability .
Result of Action
Similar compounds have shown moderate to excellent yields in the n-arylation of imidazoles, indoles, and pyrazoles .
Action Environment
Similar compounds have been synthesized using environmentally friendly techniques, suggesting potential stability and efficacy in various environments .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-pyridin-2-ylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-9-11-8-16(7-10-4-5-10)15-13(11)12-3-1-2-6-14-12/h1-3,6,8-10H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOPCZVRHVQTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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